REACTION_CXSMILES
|
Cl.Cl.[NH2:3][C@H:4]([C:6](OCCN)=[S:7])C.C[C@@H:13]([OH:19])[C@H:14]([NH2:18])[C:15](O)=O.N>C(O)(C)C>[NH2:18][CH:14]([CH3:15])[C:13]([NH:3][CH2:4][CH2:6][SH:7])=[O:19] |f:0.1.2|
|
Name
|
2-aminoethyl thioalaninate dihydrochloride
|
Quantity
|
22.1 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.N[C@@H](C)C(=S)OCCN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting solution is evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The insoluble ammonium chloride is separated by filtration on fritted glass
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
dried under a vacuum at 50° C
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)NCCS)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |